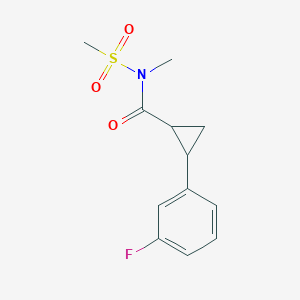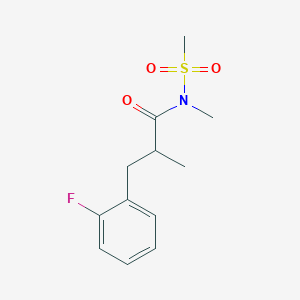
N-(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)cyclopent-3-ene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)cyclopent-3-ene-1-carboxamide, also known as MTCD, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
N-(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)cyclopent-3-ene-1-carboxamide exerts its effects through the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)cyclopent-3-ene-1-carboxamide also inhibits the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
N-(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)cyclopent-3-ene-1-carboxamide has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and protect against neurodegenerative diseases. N-(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)cyclopent-3-ene-1-carboxamide has also been found to have antioxidant properties and can protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)cyclopent-3-ene-1-carboxamide has advantages and limitations for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. However, its solubility in water is limited, which can make it difficult to use in certain experiments. Additionally, more research is needed to fully understand its potential side effects and toxicity.
Orientations Futures
There are several future directions for research on N-(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)cyclopent-3-ene-1-carboxamide. It has potential applications in the treatment of various diseases, including cancer and neurodegenerative disorders. Further research is needed to fully understand its mechanism of action and potential side effects. Additionally, the development of more efficient synthesis methods and modifications of the compound may lead to improved therapeutic efficacy.
Méthodes De Synthèse
N-(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)cyclopent-3-ene-1-carboxamide can be synthesized through a multi-step process involving the reaction of 3-methylthio-1,2,4-thiadiazole with cyclopent-2-enone followed by carboxylation. The final product is obtained through recrystallization and purification.
Applications De Recherche Scientifique
N-(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)cyclopent-3-ene-1-carboxamide has been found to have potential therapeutic applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and neuroprotective properties. N-(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)cyclopent-3-ene-1-carboxamide has also been found to have antibacterial and antifungal activities.
Propriétés
IUPAC Name |
N-(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)cyclopent-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3OS2/c1-14-9-11-8(15-12-9)10-7(13)6-4-2-3-5-6/h2-3,6H,4-5H2,1H3,(H,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGJIZWMGXLOKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NSC(=N1)NC(=O)C2CC=CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-[(2-Chlorophenyl)methylsulfonyl]pyrrolidin-2-yl]methanol](/img/structure/B7583593.png)

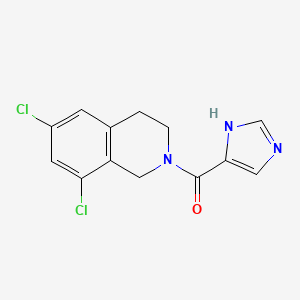

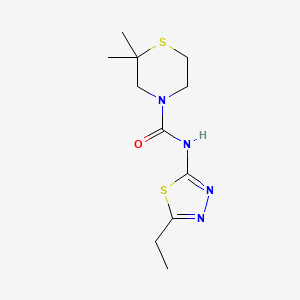
![8-Methyl-2-[(3-methylphenyl)sulfinylmethyl]imidazo[1,2-a]pyridine](/img/structure/B7583638.png)
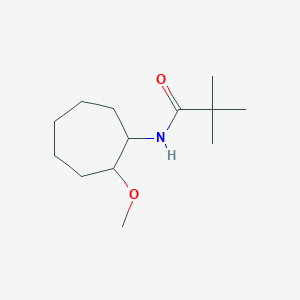

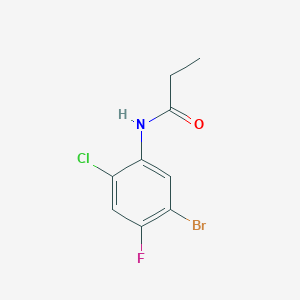
![tert-butyl N-[1-(1H-imidazol-2-ylmethylamino)-2-methylpropan-2-yl]carbamate](/img/structure/B7583663.png)
